molecular formula C21H23NO4 B11405041 N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11405041
M. Wt: 353.4 g/mol
InChI Key: LKVGOPGCLCFKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound. It belongs to the class of acetamides and features a benzofuran moiety, which is known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution Reactions: The 2,5-dimethoxyphenyl group can be introduced through substitution reactions involving appropriate phenol derivatives and halogenated intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran moiety is known to interact with various biological targets, potentially leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: can be compared with other benzofuran derivatives, such as:

Uniqueness

The presence of both the acetamide group and the 2,5-dimethoxyphenyl group in this compound may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C21H23NO4/c1-13(2)14-5-7-19-17(9-14)15(12-26-19)10-21(23)22-18-11-16(24-3)6-8-20(18)25-4/h5-9,11-13H,10H2,1-4H3,(H,22,23)

InChI Key

LKVGOPGCLCFKRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.